REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH2:11][CH2:12][C:13]#[N:14])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.N.[N-]=[N+]=[N-].[Na+].[Na].[Cl-].[NH4+]>>[O:9]1[C:5]2[CH:4]=[C:3]3[CH2:11][CH:12]([C:13]#[N:14])[C:2]3=[CH:10][C:6]=2[O:7][CH2:8]1 |f:2.3,5.6,^1:19|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC2=C(OCO2)C1)CCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
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Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
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the ammonia is distilled off at room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate is washed with ether
|
Type
|
CUSTOM
|
Details
|
The combined ethereal phases are evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue is recrystallised from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=C1C(=C2)C(C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |